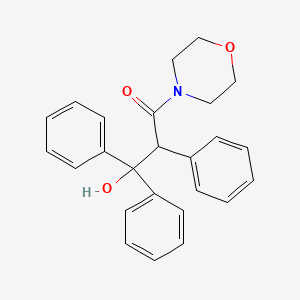
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of sodium hydroxide. The mixture is ground in a mortar and pestle for 10 minutes to yield the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohol derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds. . In industry, it can be used in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one can be compared with other similar compounds, such as 3- ( {4- [ (1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline Other similar compounds include 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and derivatives of 4-hydroxy-2-quinolones .
Eigenschaften
CAS-Nummer |
6333-14-8 |
|---|---|
Molekularformel |
C25H25NO3 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
3-hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one |
InChI |
InChI=1S/C25H25NO3/c27-24(26-16-18-29-19-17-26)23(20-10-4-1-5-11-20)25(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2 |
InChI-Schlüssel |
JLYFUFOHEMNAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
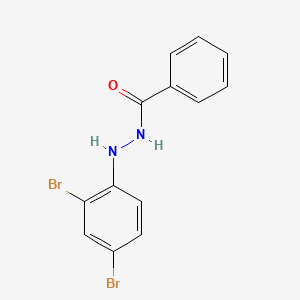

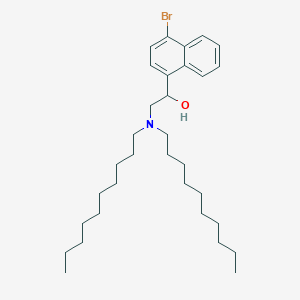

![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)

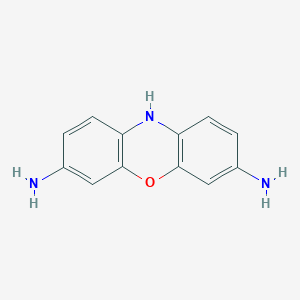
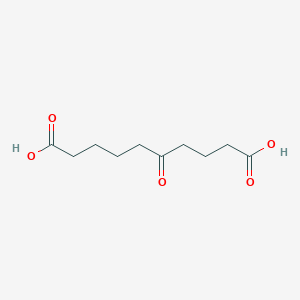
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)


